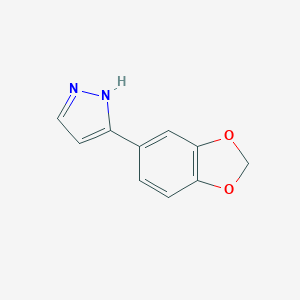

3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPAFWMOCZGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363128 | |

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141791-06-2 | |

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Benzodioxol 5 Yl 1h Pyrazole and Its Derivatives

Foundational Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry. Two of the most fundamental and widely employed strategies include cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for forming pyrazole rings. mdpi.comnih.gov This approach involves the cyclocondensation reaction between a hydrazine derivative, which acts as a binucleophile, and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. wikipedia.org

A significant challenge in this synthesis, particularly with substituted hydrazines, is the potential formation of two regioisomers, depending on which nitrogen atom of the hydrazine initiates the cyclization. mdpi.comnih.gov However, reaction conditions can often be tuned to favor one isomer. For the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, the key precursor is a 1,3-dicarbonyl compound bearing the 1,3-benzodioxole (B145889) moiety. An example of a suitable precursor is 1-(1,3-benzodioxol-5-yl)butane-1,3-dione. Reaction of this dicarbonyl with hydrazine hydrate (B1144303) would lead to the target pyrazole.

Synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones and β-enaminones, are also widely used. mdpi.com For instance, the reaction of (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one with hydrazine hydrate has been used to produce the corresponding dihydropyrazole (pyrazoline), which can then be oxidized to the pyrazole. nih.gov

Table 1: Representative Cyclocondensation Reaction

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Notes |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione | Hydrazine Hydrate | 3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | A classic Knorr-type synthesis. |

Cycloaddition Reactions Involving 1,3-Dipoles

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is another powerful and versatile method for pyrazole synthesis. tandfonline.com This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, which is usually an alkyne or an alkene. rsc.orgnih.gov The use of alkynes as dipolarophiles leads directly to the aromatic pyrazole ring in a highly regioselective manner. nih.gov

This strategy has been effectively utilized in the synthesis of complex benzodioxole-substituted pyrazoles. A key example is found in the synthesis of anle138b (B560633) analogues, where an intermediate derived from 6-fluoropiperonal and tosylhydrazide undergoes a 1,3-cycloaddition with an appropriately substituted phenylacetylene (B144264). nih.gov This step is crucial for constructing the core 3-(benzodioxol-5-yl)-5-phenyl-1H-pyrazole structure. The reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkyne surrogates also provides a facile and regioselective route to tetrasubstituted pyrazoles. nih.gov

Contemporary Synthetic Innovations for Benzodioxole-Substituted Pyrazoles

Modern synthetic chemistry has focused on improving the efficiency, atom economy, and environmental footprint of pyrazole synthesis through innovative protocols.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single operation, avoiding the isolation of intermediates. beilstein-journals.orgworldresearchersassociations.com These methods are environmentally friendly and often lead to high yields. mdpi.comjocpr.com

Several MCRs have been developed for pyrazole synthesis. A common approach involves the one-pot reaction of an aldehyde, a methyl ketone, and a hydrazine. worldresearchersassociations.commdpi.com To synthesize a this compound derivative, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) can be reacted with an appropriate ketone and hydrazine in a single pot. worldresearchersassociations.com Another powerful one-pot procedure involves the in situ formation of a β-aminoenone from a 1,3-dicarbonyl compound, which is then cyclized with hydrazine without isolation. nih.gov This strategy was applied in a Cu/Fe catalyzed coupling between an oxime and phenylacetylene to generate the β-aminoenone intermediate, which was subsequently converted to the 3,5-disubstituted pyrazole with hydrazine hydrate in the same pot. nih.gov

The radiosynthesis of [¹⁸F]anle138b showcases a sophisticated one-pot protocol where the radiolabeled aldehyde, 6-[¹⁸F]fluoropiperonal, is condensed with tosylhydrazide, and the resulting intermediate undergoes cycloaddition with 3′-bromophenylacetylene without any intermediate purification steps. nih.gov

Table 2: Example of a One-Pot Synthetic Protocol

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Piperonal | Acetophenone | Hydrazine Hydrochloride | KBrO₃-KBr (for oxidation) | 1,3-Diphenyl-5-(1,3-benzodioxol-5-yl)-1H-pyrazole | worldresearchersassociations.com |

Transition-Metal Catalyzed Methodologies for Pyrazole Formation and Functionalization

Transition-metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. Catalysts based on palladium, copper, nickel, and iron are commonly used either to construct the pyrazole ring or to functionalize a pre-existing pyrazole core. beilstein-journals.orgrsc.orgorganic-chemistry.org

Copper-catalyzed reactions are particularly prevalent. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates provides a convenient, atom-economical, and regioselective route to substituted pyrazoles. organic-chemistry.org Similarly, copper catalysis can be used in MCRs to form hydrazine precursors in situ from arylboronic acids, which then undergo cyclocondensation. beilstein-journals.orgnih.gov Nickel-based heterogeneous catalysts have been employed for the one-pot, three-component synthesis of pyrazoles at room temperature, offering the advantage of catalyst recyclability. mdpi.com

Furthermore, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for the late-stage functionalization of the this compound scaffold. rsc.orgnih.gov This allows for the introduction of diverse substituents onto the pyrazole ring or the attached benzodioxole moiety, enabling the rapid generation of compound libraries for structure-activity relationship studies.

Radiosynthetic Approaches for Labeled Analogues

The development of radiotracers for Positron Emission Tomography (PET) is crucial for the in vivo imaging of biological targets, such as α-synuclein aggregates in neurodegenerative diseases. nih.gov The this compound core is central to anle138b, a compound that inhibits α-synuclein oligomerization. nih.gov

The radiosynthesis of fluorine-18 (B77423) (¹⁸F) labeled analogues of anle138b has been a significant achievement. Fluorine-18 is an ideal radionuclide for PET due to its suitable half-life (109.7 min) and decay characteristics. nih.govnih.gov A notable success is the three-step, one-pot radiosynthesis of [¹⁸F]anle138b (5-(3-bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] mdpi.comnih.govdioxol-5-yl)-1H-pyrazole). nih.gov The synthesis begins with the radiofluorination of a diaryliodonium salt precursor to produce 6-[¹⁸F]fluoropiperonal. This aldehyde is then used directly in a subsequent condensation with tosylhydrazide, followed by a 1,3-cycloaddition with 3′-bromophenylacetylene. nih.gov This efficient one-pot approach yields the final radiotracer with good radiochemical yield and high molar activity, making it suitable for preclinical studies. nih.gov In addition to ¹⁸F, analogues labeled with carbon-11 (B1219553) have also been explored. nih.gov

Regioselectivity and Stereochemical Considerations in the Synthesis of Substituted Pyrazoles

The synthesis of substituted pyrazoles, particularly those with specific substitution patterns like this compound, requires meticulous control over the reaction's regioselectivity and stereochemistry. These factors are fundamental in defining the final molecular architecture, which in turn dictates the compound's physicochemical properties and biological interactions.

Regioselectivity

Regioselectivity in pyrazole synthesis governs the placement of substituents on the pyrazole ring. This is a critical consideration, especially in the reaction between an unsymmetrical 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, and a substituted hydrazine, which can lead to the formation of two distinct regioisomeric products. conicet.gov.ar

Various synthetic strategies have been devised to achieve high regioselectivity. A primary method involves the condensation of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone. conicet.gov.ar The reaction's outcome is often influenced by the electronic nature of the substituents and the reaction conditions. For instance, the reaction of 1,3-bisaryl-monothio-1,3-diketones with arylhydrazines can yield 1-aryl-3,5-bisarylpyrazoles with complementary regioselectivity at the C3 and C5 positions. organic-chemistry.org

The choice of solvent has been identified as a powerful tool for controlling regioselectivity. While reactions in ethanol (B145695) may produce hard-to-separate regioisomeric mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically improve regioselectivity in N-methylpyrazole formation. conicet.gov.ar

Modern synthetic approaches, including one-pot, three-component procedures, allow for the efficient and highly regioselective preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org These methods are often versatile, tolerating a range of functional groups and sterically demanding substrates. organic-chemistry.org A notable example is the one-pot reaction of terminal alkynes with aldehydes and hydrazines, which provides 3,5-disubstituted pyrazoles with high regioselectivity. nih.govnih.gov The use of an ionic liquid as a solvent in the synthesis of 1,3-disubstituted pyrazoles from cinnamaldehyde (B126680) has been shown to result in complete regioselectivity, affording only a single isomer due to steric repulsion between the substituents. jocpr.com

The following table summarizes key findings on achieving regioselectivity in pyrazole synthesis.

| Reactants | Reagents/Solvent | Key Finding | Reference(s) |

| Unsymmetrical 1,3-diketones & Methylhydrazine | TFE or HFIP | Dramatically increased regioselectivity compared to ethanol. | conicet.gov.ar |

| 1,3-Bisaryl-monothio-1,3-diketones & Arylhydrazines | Ethanol | Provides complementary regioselectivity at positions 3 and 5. | organic-chemistry.org |

| Terminal Alkynes, Aldehydes & Hydrazines | Molecular Iodine | High regioselectivity in a one-pot synthesis. | nih.govnih.gov |

| Cinnamaldehyde & N-Tosylhydrazine | Ionic Liquid | Complete regioselectivity, yielding a single isomer. | jocpr.com |

| N-alkylated tosylhydrazones & Terminal alkynes | AlCl₃ | Good yields of 1,3,5-trisubstituted pyrazoles with high regioselectivity. | orientjchem.org |

Stereochemical Considerations

Stereochemistry is a vital consideration when the synthetic target or its intermediates possess chiral centers or exhibit geometric isomerism. The three-dimensional arrangement of atoms is crucial for a molecule's biological function.

The synthesis of N-vinylated pyrazoles is a case where stereoselectivity is key. The addition of pyrazoles to alkynes can be controlled to produce either the (E)- or (Z)-isomer by modifying reaction parameters like the duration and the quantity of base employed. nih.gov Similarly, the Michael addition of pyrazoles to conjugated carbonyl alkynes can proceed with excellent stereoselectivity to yield specific (E)- or (Z)-N-carbonylvinylated pyrazoles. nih.gov

During pyrazole synthesis, transient intermediates such as pyrazolines can be formed, which may contain stereocenters. organic-chemistry.orgnih.gov For example, the reaction of N-arylhydrazones with nitroolefins proceeds through a key pyrazolidine (B1218672) intermediate. organic-chemistry.org Elucidation of this intermediate's stereochemistry supports a stepwise cycloaddition mechanism, although the chirality is typically lost upon subsequent aromatization to the pyrazole. organic-chemistry.org

In the synthesis of pyrazoline derivatives from chalcones, the stereochemistry of the starting material influences the final product. The trans conformation of the α,β-unsaturated ketone in the chalcone, which can be confirmed by 1H-NMR spectroscopy, directs the stereochemical outcome of the resulting pyrazoline ring. nih.gov

The table below highlights methods where stereochemical outcomes are a significant consideration.

| Reaction | Controlling Factor(s) | Stereochemical Outcome | Reference(s) |

| N-vinylation of pyrazoles | Reaction time, quantity of base | Selective formation of (Z)- or (E)-N-vinylated pyrazoles. | nih.gov |

| Michael addition to conjugated carbonyl alkynes | Reaction conditions | Excellent stereoselectivity for (E)- or (Z)-isomers. | nih.gov |

| Cyclocondensation of chalcones with hydrazine | trans conformation of starting chalcone | Influences the stereochemistry of the resulting pyrazoline ring. | nih.gov |

| Cycloaddition of N-arylhydrazones with nitroolefins | Stepwise mechanism | Formation of a key pyrazolidine intermediate with specific stereochemistry. | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies for the 3 1,3 Benzodioxol 5 Yl 1h Pyrazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is an aromatic heterocycle with two nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. The electron density distribution in the pyrazole ring makes the C4 position the most susceptible to electrophilic attack, while nucleophilic substitutions are less common and typically require activation. rrbdavc.org

Electrophilic Substitution:

Electrophilic substitution reactions on the pyrazole ring of this compound predominantly occur at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible. Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: The C4 position of the pyrazole ring can be readily halogenated using various reagents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, while iodination can be carried out with N-iodosuccinimide (NIS). nih.gov These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: Nitration of the pyrazole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group is introduced at the C4 position, affording 4-nitro-3-(1,3-benzodioxol-5-yl)-1H-pyrazole.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. mdpi.comwikipedia.org When applied to 3-arylpyrazoles, formylation occurs selectively at the C4 position. nih.gov The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the electrophile. wikipedia.orgnih.gov This reaction provides a convenient route to this compound-4-carbaldehyde, a key intermediate for the synthesis of more complex derivatives. nih.gov

| Reaction | Reagent(s) | Position of Substitution | Product |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

| Nitration | HNO3/H2SO4 | C4 | 4-Nitro-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

| Vilsmeier-Haack | POCl3/DMF | C4 | This compound-4-carbaldehyde |

Nucleophilic Substitution:

Nucleophilic substitution on the pyrazole ring is generally more challenging than electrophilic substitution and often requires the presence of activating groups or specific reaction conditions. Nucleophilic aromatic substitution (SNAr) can occur on pyrazole rings bearing strong electron-withdrawing groups and a good leaving group. For instance, a halogen atom at the C5 position can be displaced by various nucleophiles. While less common, such transformations provide a pathway for introducing diverse functionalities. researchgate.net

Functionalization of the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the dioxole ring typically favor substitution at the positions ortho to the oxygen atoms. However, the reactivity of the benzodioxole moiety can be influenced by the pyrazole substituent.

Electrophilic substitution reactions such as halogenation, nitration, and acylation can be performed on the benzodioxole ring. The regioselectivity of these reactions is governed by the combined directing effects of the dioxole group and the pyrazole ring. Careful control of reaction conditions is often necessary to achieve selective functionalization of the benzodioxole ring without affecting the pyrazole nucleus.

| Reaction | Reagent(s) | Position of Substitution | Product |

| Bromination | Br2/Acetic Acid | Ortho to dioxole | Bromo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

| Nitration | HNO3/Acetic Anhydride | Ortho to dioxole | Nitro-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

Diversification through Condensation and Coupling Reactions

The this compound scaffold can be further diversified through a variety of condensation and coupling reactions, leveraging the reactivity of both the pyrazole and benzodioxole moieties, as well as any functional groups introduced in previous steps.

Condensation Reactions:

The formyl group introduced at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction is a versatile handle for various condensation reactions. nih.gov For instance, it can react with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, and with hydrazines to generate hydrazones. These reactions provide a straightforward route to a wide range of pyrazole-based derivatives with extended conjugation and diverse functionalities. nih.govsigmaaldrich.comsigmaaldrich.com

Schiff Base Formation: The 4-formylpyrazole derivative readily condenses with primary amines to yield the corresponding imines or Schiff bases. sigmaaldrich.com

Knoevenagel Condensation: Reaction with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of α,β-unsaturated products. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound, particularly those substituted at the C4 position, are excellent substrates for these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.com 4-Bromo- or 4-iodo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole can be coupled with a variety of aryl or heteroaryl boronic acids to introduce new aromatic rings at the C4 position. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org 4-Iodo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-alkynyl-substituted pyrazoles. nih.govarkat-usa.org These alkynyl pyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 4-Bromo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | Arylboronic acid | Pd(PPh3)4 / Base | 4-Aryl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

| Sonogashira | 4-Iodo-3-(1,3-benzodioxol-5-yl)-1H-pyrazole | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Base | 4-Alkynyl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole |

Rational Design and Synthesis of Pyrazole-Benzodioxole Hybrid Architectures

The rational design and synthesis of hybrid molecules incorporating the this compound scaffold with other bioactive pharmacophores is a prominent strategy in drug discovery. nih.govresearchgate.net This approach aims to create novel chemical entities with enhanced biological activity, improved selectivity, or dual-targeting capabilities. wikipedia.orgnih.gov

The synthesis of these hybrid architectures often involves a multi-step approach, starting with the construction of the core this compound scaffold, followed by the strategic introduction of other molecular fragments through the derivatization strategies discussed above. For instance, the formyl group at the C4 position can be used as a linker to connect the pyrazole-benzodioxole core to another heterocyclic ring system via a condensation reaction. nih.gov Similarly, cross-coupling reactions on a halogenated pyrazole ring can be employed to introduce complex side chains or other pharmacophoric moieties. nih.gov

The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict the binding interactions with biological targets. nih.gov This rational approach allows for the targeted synthesis of compounds with a higher probability of exhibiting the desired biological effects. nih.gov

Structure Activity Relationship Sar Investigations of 3 1,3 Benzodioxol 5 Yl 1h Pyrazole Derivatives

Elucidating the Impact of Pyrazole (B372694) Ring Substituents on Biological Efficacy

The substitution pattern on the pyrazole ring plays a pivotal role in determining the biological activity of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives. The electronic and steric properties of the substituents at various positions can significantly modulate the compound's interaction with its biological target.

The following table summarizes the observed impact of various substituents on the pyrazole ring on the biological activity of pyrazole derivatives.

| Position | Substituent Type | Effect on Biological Efficacy | Reference |

| C3, C4, C5 | Electron-withdrawing groups (e.g., nitro, bromo) | Often enhances activity (e.g., antinociceptive) | nih.govfrontiersin.org |

| C3, C4, C5 | Phenyl groups with polar substituents (e.g., hydroxyl) | Can be crucial for specific activities (e.g., antidepressant) | nih.gov |

| C3, C4, C5 | Bulky, hydrophobic groups (e.g., naphthyl) | May decrease activity depending on the target | nih.gov |

| N1 | Alkyl or aryl groups | Can increase stability and alter biological properties | researchgate.net |

| N1 | Acetyl group | Can improve efficacy in combination with other polar groups | nih.gov |

Influence of Benzodioxole Moiety Modifications on Ligand-Target Interactions

The 1,3-benzodioxole (B145889) moiety is a recognized pharmacophore that contributes to the biological activity of many compounds, likely through its electronic properties and its ability to engage in specific interactions with biological targets. However, detailed SAR studies specifically focusing on the modification of the benzodioxole ring within the this compound framework are not extensively reported in the literature.

In the absence of specific SAR data for the target scaffold, researchers often turn to bioisosteric replacement as a strategy. This involves substituting the benzodioxole ring with other cyclic systems to probe the importance of its specific structural and electronic features. Potential bioisosteres for the benzodioxole ring could include, but are not limited to, substituted phenyl rings, indoles, or other heterocyclic systems. Such modifications would help to elucidate whether the intact benzodioxole structure is essential for activity or if its role is primarily to provide a specific steric and electronic profile that can be mimicked by other groups.

The following table outlines potential modifications to the benzodioxole moiety and their hypothetical impact on ligand-target interactions.

| Modification Type | Rationale | Potential Impact on Ligand-Target Interactions |

| Bioisosteric Replacement (e.g., with substituted phenyl, indole) | To probe the necessity of the dioxole ring. | Could maintain or alter activity, depending on the specific interactions of the benzodioxole moiety with the target. |

| Substitution on the Benzene (B151609) Ring of the Benzodioxole | To modulate electronic and steric properties. | Could enhance or decrease binding affinity by introducing new interactions or causing steric clashes. |

| Opening of the Dioxole Ring | To assess the importance of the cyclic structure. | Likely to significantly alter the conformation and electronic properties, potentially leading to a loss of activity. |

Significance of Linker Chains and Additional Functional Groups in Modulating Activity

The introduction of linker chains and additional functional groups provides a versatile strategy for modulating the biological activity of this compound derivatives. These modifications can influence the molecule's solubility, lipophilicity, and ability to form specific interactions with the target, thereby fine-tuning its pharmacological profile.

Linker chains, such as imine (-CH=N-), amide (-C(O)NH-), or simple alkyl chains, can be used to connect the core pyrazole scaffold to other chemical moieties. The length and flexibility of these linkers are critical. For instance, studies on some pyrazole derivatives have shown that lengthening an aliphatic chain can lead to higher anti-inflammatory activity. mdpi.com The nature of the linker itself can also be important; for example, coupling a phenyl group to a pyrazole scaffold through an imine linker has been shown to be favorable for acetylcholinesterase inhibitory activity. mdpi.com

The addition of various functional groups can also have a profound impact on activity. For example, the incorporation of a hydroxyl group on a phenyl ring attached via an imine linker has been shown to enhance acetylcholinesterase inhibition. mdpi.com In another study, the introduction of a thiazole moiety to the pyrazole ring resulted in compounds with notable cytotoxic efficacy against cancer cell lines. frontiersin.org The strategic placement of hydrogen bond donors and acceptors can lead to stronger and more specific interactions with the target protein.

The following table provides examples of linker chains and additional functional groups and their observed effects on the biological activity of pyrazole derivatives.

| Modification | Example | Observed Effect | Reference |

| Linker Chains | |||

| Lengthening Aliphatic Chain | Increased chain length | Higher anti-inflammatory activity | mdpi.com |

| Imine Linker | Connecting phenyl to pyrazole | Favorable for acetylcholinesterase inhibition | mdpi.com |

| Additional Functional Groups | |||

| Hydroxyl Group | On a phenyl ring | Enhanced acetylcholinesterase inhibition | mdpi.com |

| Thiazole Moiety | Attached to the pyrazole ring | Increased cytotoxic efficacy | frontiersin.org |

| Amino Group | On the pyrazole ring | Can impart a range of biological activities, including analgesic and antitumor properties | mdpi.com |

Optimization of Electronic Properties and Molecular Recognition through Substituent Variation

The electronic properties of this compound derivatives are a key determinant of their biological activity, influencing their ability to participate in molecular recognition events at the target's binding site. Variation of substituents on both the pyrazole ring and any attached aromatic moieties allows for the fine-tuning of these electronic properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the pyrazole ring system and influence its acidity and basicity. mdpi.com These changes can affect the strength of hydrogen bonds, π-π stacking interactions, and other non-covalent interactions that are crucial for ligand-target binding. For example, pyrazole-based Schiff bases substituted with EWGs on an attached phenyl ring showed higher inhibitory activities against certain hydrolase enzymes than compounds with EDGs. mdpi.com This suggests that a lower electron density on the phenyl ring is favorable for binding in that specific case.

The following table summarizes how substituent variation can be used to optimize electronic properties and molecular recognition.

| Substituent Property | Effect on Electronic Properties | Impact on Molecular Recognition | Example | Reference |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Decreases electron density of the aromatic system | Can enhance interactions with electron-rich pockets; may increase acidity of N-H | Higher inhibitory activity of Schiff bases against hydrolases | mdpi.com |

| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density of the aromatic system | Can enhance interactions with electron-deficient pockets; may increase basicity of pyridine-like nitrogen | Can modulate binding affinity depending on the target | mdpi.com |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Introduces specific electrostatic interactions | Can form specific hydrogen bonds with the target, increasing binding affinity and selectivity | Hydroxyl group enhancing AChE inhibition | mdpi.com |

| Steric Bulk | Alters molecular shape and conformation | Can promote a better fit in a large binding pocket or cause steric hindrance in a smaller one | Bulky naphthyl group reducing antidepressant effect | nih.gov |

Target Specific Biological Activity and Mechanistic Elucidation of 3 1,3 Benzodioxol 5 Yl 1h Pyrazole Analogues

Enzyme Inhibition Mechanisms

The diverse biological activities of pyrazole-based compounds, including those with the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold, can be attributed to their ability to interact with and inhibit various enzymes. This section delves into the specific mechanisms of enzyme inhibition by these analogues, focusing on key enzyme families implicated in a range of diseases.

Kinase Inhibition

Pyrazole (B372694) derivatives have been extensively investigated as kinase inhibitors, playing a crucial role in the treatment of diseases like cancer and inflammation. nih.gov The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry for developing kinase inhibitors. nih.gov

Cyclooxygenase (COX): Certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been designed and synthesized as cyclooxygenase inhibitors. nih.gov These compounds generally exhibit greater inhibitory activity against COX-2 than COX-1. nih.gov For instance, trimethoxy derivatives of this pyrazole series have shown potent anti-inflammatory activity, even more so than the standard drug celecoxib (B62257). nih.gov Molecular docking studies have indicated that these compounds fit well within the COX active site. For example, in some derivatives, the 4-methoxyphenyl (B3050149) group orients within a hydrophobic pocket, while the phenyl group of the pyrazole ring is positioned at the opening of the binding site cleft. semanticscholar.org

EGFR-Tyrosine Kinase: Novel 1,3,5-triazine-based pyrazole derivatives have been identified as potential EGFR-tyrosine kinase inhibitors. rsc.org Certain compounds from this series have demonstrated potent inhibitory activity against EGFR-tyrosine kinase, with IC50 values in the nanomolar range, comparable to the standard drug erlotinib. rsc.org Docking studies of these compounds have revealed a strong affinity for the EGFR kinase target, forming multiple hydrogen bonds with amino acid residues. rsc.org Additionally, some 5-alkylated selanyl-1H-pyrazole derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2. mdpi.com

BRAFV600E: Derivatives of 3-carbonyl-5-phenyl-1H-pyrazole have been identified as highly selective and potent inhibitors of BRAFV600E and CRAF, while showing significantly less activity against wild-type BRAF. nih.gov This selectivity is crucial for avoiding the paradoxical activation of the MAPK pathway often seen with less selective BRAF inhibitors. nih.gov One such derivative exhibited over 90% inhibition of CRAF and BRAFV600E at a 10 µM concentration. nih.gov The binding mode of these inhibitors involves hydrogen bonding with key residues in the hinge region of the kinase, such as Cys532 and Thr529. nih.gov

Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a key component in the development of CDK inhibitors. nih.govnih.gov For example, 3-amino-1H-pyrazole-based inhibitors have been developed to target the understudied PCTAIRE family of CDKs, such as CDK16. nih.gov By modifying substituents on the pyrazole and pyrimidine (B1678525) rings, researchers have been able to enhance selectivity. nih.gov Some pyrazole derivatives have shown potent inhibition of CDK2, inducing apoptosis in cancer cells. nih.gov The introduction of a nitrile group at the 4-position of the pyrazole ring can enhance binding to the kinase by acting as a hydrogen bond acceptor. nih.gov Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) analogues have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. mdpi.com

General Protein Kinases: The versatility of the pyrazole scaffold extends to the inhibition of a broad range of protein kinases. For instance, 1-heteroaryl-2-aryl-1H-benzimidazole derivatives containing a pyrazole moiety have been developed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.gov Other pyrazole-based compounds have been identified as inhibitors of c-Met/Ron dual kinase, with a preferential affinity for the activated state of c-Met. nih.gov The anilinoquinazoline (B1252766) scaffold, when combined with a 1,3-benzodioxole (B145889) group, has yielded potent and selective dual c-Src/Abl kinase inhibitors. nih.gov

Table 1: Kinase Inhibition by Pyrazole Analogues

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-2 | More selective for COX-2 over COX-1; some derivatives more potent than celecoxib. | nih.gov |

| 3-Carbonyl-5-phenyl-1H-pyrazoles | BRAFV600E, CRAF | Highly selective inhibitors of mutant BRAF and CRAF over wild-type BRAF. | nih.gov |

| 3-Amino-1H-pyrazole derivatives | CDKs (e.g., CDK16, CDK2) | Potent and selective inhibition; can induce apoptosis. | nih.govnih.gov |

| 1,3,5-Triazine-based pyrazoles | EGFR-Tyrosine Kinase | Potent inhibition with IC50 values in the nanomolar range. | rsc.org |

| 1-Heteroaryl-2-aryl-1H-benzimidazoles | JNK3 | Selective inhibition of JNK3, a target for neurodegenerative diseases. | nih.gov |

| Anilinoquinazolines with 1,3-benzodioxole | c-Src, Abl | Potent and selective dual inhibitors. | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. nih.gov

A study evaluating a library of 22 pyrazole compounds against human PTP1B activity found that several derivatives were potent inhibitors. nih.gov Specifically, compounds featuring additional benzene (B151609) rings as functional groups on the pyrazole moiety demonstrated an increased ability to inhibit PTP1B. nih.gov The most active compounds, such as 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole, exhibited a noncompetitive inhibition mechanism. nih.gov These compounds also showed selectivity for PTP1B over the homologous T-cell protein tyrosine phosphatase (TCPTP). nih.gov

Table 2: PTP1B Inhibition by Pyrazole Analogues

| Compound | Inhibition Mechanism | Key Feature | Reference(s) |

|---|---|---|---|

| 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | Noncompetitive | Presence of additional benzene rings | nih.gov |

| 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | Noncompetitive | Presence of additional benzene rings | nih.gov |

Cholinesterase (AChE) Inhibition Modalities

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.trmdpi.com Pyrazole and pyrazoline derivatives have emerged as a promising class of AChE inhibitors. researchgate.net

A series of N-phenylacetamide derivatives bearing a pyrazole ring showed moderate and selective AChE inhibitory activity. dergipark.org.tr Among these, compounds with a chloride substituent on the phenyl ring were more potent than their 1,2,4-triazole (B32235) counterparts. dergipark.org.tr Conversely, for compounds with a methoxy (B1213986) substituent, the 1,2,4-triazole derivatives were more active. dergipark.org.tr Importantly, none of the tested compounds in this series showed inhibitory activity against butyrylcholinesterase (BuChE), indicating their selectivity for AChE. dergipark.org.tr

Another study on pyrazoline-based compounds identified a derivative, 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole, that was twice as potent as the reference drug Tacrine. researchgate.net Molecular docking studies of some pyrazole derivatives have shown efficient binding within the active site of human AChE, with interactions such as hydrogen bonding with Tyr124 and π-π stacking with Phe297. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazole Analogues

| Compound Class | Key Findings | IC50/Ki Values | Reference(s) |

|---|---|---|---|

| N-phenylacetamide pyrazole derivatives | Selective AChE inhibitors; no BuChE inhibition. | Compound 3 : IC50 = 8.97 μM; Compound 4 : IC50 = 8.32 μM | dergipark.org.tr |

| 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoles | More potent than Tacrine. | Compound 1 : Ki = 0.13±0.004 μM | researchgate.net |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, edema, and cancer. nih.govnih.gov

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been investigated as inhibitors of four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov This research has yielded isoform-selective inhibitors for all four enzymes. Computational studies have been employed to understand the basis for this selectivity, which can aid in the design of drugs with specific pharmacological profiles. nih.gov For example, some pyrazole derivatives have shown superior inhibition and selectivity for the tumor-associated hCA IX isoform. mdpi.com

Table 4: Carbonic Anhydrase Inhibition by Pyrazole Analogues

| Compound Class | Target Isoforms | Key Findings | Reference(s) |

|---|---|---|---|

| Benzenesulfonamides with pyrazolecarboxamides | hCA I, II, IX, XII | Examples of isoform-selective inhibitors were identified for all four isoforms. | nih.gov |

| 1,3,5-Trisubstituted pyrazoles with benzenesulfonamides | hCA IX, hCA II | Superior inhibition and selectivity for hCA IX over hCA II. | mdpi.com |

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that is essential for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortality. nih.govsemanticscholar.org This makes telomerase an attractive target for anticancer therapies. nih.gov

Novel aryl-2H-pyrazole derivatives that contain a 1,3-benzodioxole moiety have been evaluated as potential telomerase inhibitors. semanticscholar.org Molecular docking of one such derivative showed it to be a potent telomerase inhibitor, and subsequent assays confirmed its inhibitory activity with an IC50 value of 0.9 mM. semanticscholar.org This compound also exhibited significant antiproliferative activity against human gastric cancer and melanoma cell lines. semanticscholar.org Curcuminoid pyrazoles, which are analogues of curcumin (B1669340) where the diketone moiety is replaced by a pyrazole ring, have also garnered interest as telomerase inhibitors, as curcumin itself is known to interfere with the expression of the catalytic subunit of telomerase, hTERT. semanticscholar.org

Table 5: Telomerase Inhibition by Pyrazole Analogues

| Compound Class | Key Findings | IC50 Value | Reference(s) |

|---|---|---|---|

| Aryl-2H-pyrazole derivatives with 1,3-benzodioxole | Potent telomerase inhibition and antiproliferative activity. | 0.9 mM (for telomerase inhibition) | semanticscholar.org |

| Curcuminoid pyrazoles | Potential to interfere with hTERT expression. | Not specified | semanticscholar.org |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the metabolism of neurotransmitters. nih.gov Selective inhibition of these isoforms is a key strategy in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). nih.govnih.gov

A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and found to be selective and reversible inhibitors of human MAO-A. nih.gov One compound in this series was found to be a more potent MAO-A inhibitor than the standard drug Moclobemide. nih.gov Molecular docking simulations have helped to elucidate the interactions responsible for the potency and selectivity of these compounds. nih.gov

In another study, N-substituted indole-based analogues were designed as selective MAO-B inhibitors. nih.gov The most potent derivative from this series displayed a competitive mode of inhibition and a high selectivity index for MAO-B, making it a promising lead for further development. nih.govresearchgate.net Additionally, a series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives have also been evaluated for their MAO inhibitory activity. researchgate.net

Table 6: Monoamine Oxidase (MAO) Inhibition by Pyrazole Analogues

| Compound Class | Target Isoform | Key Findings | Ki/IC50 Values | Reference(s) |

|---|---|---|---|---|

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenols | MAO-A | Selective and reversible inhibition; some more potent than Moclobemide. | Compound 7 : Ki = 0.06 ± 0.003 μM | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Competitive and selective inhibition. | IC50 = 0.78 µM; Ki = 94.52 nM | nih.govresearchgate.net |

| 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates | MAO-A/B | Phenyl carbamates showed better activity and selectivity than ethyl carbamates. | Not specified | researchgate.net |

Receptor Modulation and Signaling Pathway Interactions

Pyrazole derivatives are known to interact with various receptor systems, influencing downstream signaling pathways. A notable area of investigation is their effect on cannabinoid receptors, which are key components of the endocannabinoid system involved in regulating numerous physiological processes.

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, and it represents a promising therapeutic target for inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor activation. nih.gov While direct modulation of the CB2 receptor by this compound itself is not extensively documented, various pyrazole-containing synthetic cannabinoids have been developed. For instance, the pyrazole derivative SR144528 acts as a CB2 receptor inverse agonist, which not only blocks the receptor but also reduces its basal level of activity. nih.govnih.gov The study of such analogues highlights the potential of the pyrazole core structure to serve as a scaffold for developing selective CB2 receptor modulators, which could be valuable for treating immune-related disorders. nih.gov

Modulation of Protein Aggregation (e.g., α-Synuclein and Prion Protein Oligomerization)

The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD) and prion diseases. nih.govnih.gov Analogues of this compound have shown significant promise in targeting these aggregation processes.

A key example is the compound anle138b (B560633) (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), which was identified through high-throughput screening as a potent modulator of protein oligomerization. nih.govacs.org Research has demonstrated that anle138b effectively inhibits the formation of pathological oligomers of both α-synuclein, the primary component of Lewy bodies in PD, and the prion protein (PrP). acs.orgnih.gov The mechanism involves structure-dependent binding to pathological protein aggregates, thereby blocking the formation of neurotoxic oligomeric species. acs.org In various mouse models of both prion and Parkinson's disease, anle138b treatment led to inhibited oligomer accumulation, reduced neuronal degeneration, and a slowing of disease progression. acs.org These findings underscore the therapeutic potential of diphenylpyrazole derivatives in combating neurodegenerative diseases characterized by protein misfolding and aggregation. acs.orgacs.org

Anti-Proliferative and Apoptotic Mechanisms in Cellular Models

The pyrazole nucleus is a core component of many compounds designed as anti-proliferative agents for cancer therapy. nih.gov Analogues have been shown to induce cell death in various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com

Studies on pyrazole derivatives have revealed several key apoptotic pathways. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.org Another pyrazole derivative, compound 3f, was shown to induce apoptosis in triple-negative breast cancer cells by elevating levels of reactive oxygen species (ROS) and increasing caspase 3 activity. nih.govnih.gov Furthermore, some pyrazole-benzimidazole hybrids arrest the cell cycle in the G1 phase by downregulating cyclin D2 and CDK2, ultimately leading to apoptosis. nih.gov These compounds can also collapse the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov

Table 1: Anti-Proliferative Activity of Selected Pyrazole Analogues

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Induces S phase arrest, ROS generation, Caspase-3 activation | nih.govnih.gov |

| Compound 9 (Pyrazole-benzimidazole hybrid) | A549 (Lung) | 1.81 | Induces apoptosis | nih.gov |

| Compound 17 (Pyrazole-benzimidazole hybrid) | MCF-7 (Breast) | 0.83 | Induces G1 phase arrest, apoptosis | nih.gov |

| Compound 28 (Pyrazole-benzimidazole hybrid) | HeLa (Cervical) | 1.12 | Induces apoptosis | nih.gov |

| Compound 10b (1,3,5-trisubstituted-1H-pyrazole) | MCF-7 (Breast) | Not specified | Bcl-2 inhibition, DNA damage | rsc.org |

| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | CCRF-CEM (Leukemia) | 0.43 | Induces apoptosis, Caspase-3/7 activation | mdpi.com |

Anti-Inflammatory Mechanisms (e.g., COX-1,2/5-LOX Inhibition, TNF-α and IL-6 Inhibition)

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov Benzodioxole-pyrazole hybrids have been specifically synthesized and evaluated as potent anti-inflammatory agents. nih.gov

Several of these hybrid compounds have demonstrated a dual inhibitory effect on both COX-2 and 5-LOX enzymes, which is a desirable feature for anti-inflammatory drugs as it can offer a broader spectrum of activity with potentially fewer side effects than selective COX-2 inhibitors. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active sites of COX-2 and 5-LOX. nih.gov In addition to enzyme inhibition, certain benzodioxole-pyrazole analogues significantly reduce the production of TNF-α, a key cytokine in systemic inflammation. nih.gov For example, compounds 11 and 17 from one study ameliorated TNF-α levels by 85.19% and 97.71%, respectively. nih.gov Other pyrazole derivatives have also shown inhibitory activity against IL-6, further contributing to their anti-inflammatory profile. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Benzodioxole-Pyrazole Hybrids

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TNF-α Inhibition (%) | Reference |

|---|---|---|---|---|---|

| 11 | 12.35 | 0.14 | 5.24 | 85.19 | nih.gov |

| 17 | 10.12 | 0.12 | 2.15 | 97.71 | nih.gov |

| 26 | 14.21 | 0.11 | 3.14 | Not specified | nih.gov |

Antimicrobial Action Mechanisms (e.g., against Fungal Enzymes, Bacterial Strains)

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant potential in this area. nih.gov These compounds exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govnih.gov

The mechanisms of antimicrobial action are varied. Docking studies have suggested that some 1,3,5-trisubstituted-1H-pyrazoles target glucosamine-6-phosphate synthase (GlcN-6-P), a crucial enzyme in the formation of the bacterial cell wall, making it an effective target for antimicrobial chemotherapy. tsijournals.com Other pyrazole derivatives function as inhibitors of carbonic anhydrase, an enzyme present in fungi. mdpi.com The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with some pyrazole derivatives showing potent activity at low concentrations. For example, a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed MIC values lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) against certain bacterial and fungal strains. nih.gov

Table 3: Antimicrobial Activity of Selected Pyrazole Analogues

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria & Fungi | 62.5-125 (bacteria), 2.9-7.8 (fungi) | Not specified | nih.gov |

| 3,5-diamino pyrazole (3a) | S. aureus, B. subtilis (Gram+) | 0.125 | Carbonic Anhydrase Inhibition | mdpi.com |

| 3,5-diamino pyrazole (3a) | E. coli, P. aeruginosa (Gram-) | 0.062-0.25 | Carbonic Anhydrase Inhibition | mdpi.com |

| Benzimidazole-pyrazole hybrid (10) | B. subtilis | 3.125 | Not specified | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (1b) | A. baumannii (MDR) | Not specified | Inhibition of cell multiplication | nih.gov |

| 1,3,5-trisubsituted pyrazole (2d) | Various bacteria, C. albicans | Not specified | Glucosamine-6-phosphate synthase (GlcN-6-P) inhibition | tsijournals.com |

Investigation of Specific Molecular Targets and Downstream Biological Pathways

The diverse pharmacological activities of this compound analogues stem from their ability to interact with a range of specific molecular targets, thereby modulating key biological pathways.

Neurodegenerative Disease Pathways: In the context of neurodegeneration, the primary targets are protein aggregates. The analogue anle138b directly interacts with and inhibits the oligomerization of α-synuclein and prion proteins, preventing the formation of toxic species that drive disease progression. nih.govacs.org This represents a direct intervention in the core pathological cascade of synucleinopathies and prion diseases.

Cancer-Related Pathways: In oncology, these compounds target pathways controlling cell survival and proliferation. Key molecular targets include the anti-apoptotic protein Bcl-2 and tubulin. rsc.orgresearchgate.net Inhibition of Bcl-2 triggers the intrinsic apoptotic pathway, while interference with tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis. mdpi.comrsc.org Downstream effects include the activation of executioner caspases (caspase-3 and -7) and the generation of ROS, which further promote cell death. nih.govrsc.org

Antimicrobial Pathways: As antimicrobial agents, pyrazole derivatives target essential microbial enzymes that are absent in humans, offering a degree of selective toxicity. Identified targets include glucosamine-6-phosphate synthase, vital for bacterial cell wall synthesis, and fungal carbonic anhydrases. tsijournals.commdpi.com Inhibition of these enzymes disrupts critical cellular processes, leading to the death of the microorganism.

Computational and Theoretical Investigations of 3 1,3 Benzodioxol 5 Yl 1h Pyrazole and Its Derivatives

Molecular Docking Studies for Ligand-Target Binding Affinity and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. eurasianjournals.com This method is crucial for understanding the binding affinity and interaction patterns of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives with various biological targets.

Docking simulations have been widely employed for pyrazole (B372694) derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.govresearchgate.net For instance, studies on thiazolyl-pyrazoline derivatives containing a benzodioxole moiety have used docking to determine probable binding models within the active sites of targets like the HER-2 receptor, a key protein in certain types of cancer. nih.gov These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govnih.gov In one study, a novel thiazolyl-pyrazoline derivative with a benzodioxole group showed high antiproliferative activity, and docking simulations were performed to elucidate its binding model, suggesting its potential as an anticancer agent. nih.gov

The binding energy, calculated during docking, provides a quantitative estimate of the binding affinity. Lower binding energy values typically indicate a more stable and potent interaction. nih.govresearchgate.net For example, docking studies on various pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2 have identified compounds with minimum binding energies, suggesting they are potential inhibitors of these cancer-related targets. nih.gov The analysis of these docked poses shows that ligands are often positioned deep within the binding pocket, forming key hydrogen bonds that contribute to their inhibitory activity. nih.govresearchgate.net

Table 1: Representative Molecular Docking Results for Pyrazole Derivatives

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline containing benzodioxole | HER-2 | Not specified | Not specified | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase I (hCA I) | -9.3 | Ile91, Phe131, Val135, Pro202 | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | -8.5 | Ile91, Phe131, Val135, Pro202 | nih.gov |

| 1,3,4-Thiadiazole-pyrazole hybrid | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.gov |

| 1,3,4-Thiadiazole-pyrazole hybrid | CDK2 (2VTO) | -10.35 | Not specified | nih.gov |

Note: This table is generated based on data for various pyrazole derivatives to illustrate the application of molecular docking. Specific data for this compound may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. journal-academia.combiointerfaceresearch.com For pyrazole derivatives, QSAR models are developed to predict their efficacy as, for example, anti-inflammatory or anticancer agents. neuroquantology.comresearchgate.net

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. neuroquantology.com Statistical methods, like Multiple Linear Regression (MLR) and Random Forest, are then used to build a model that correlates these descriptors with the observed biological activity. journal-academia.com

A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power. journal-academia.comresearchgate.net For instance, a QSAR study on pyrazole derivatives as anti-inflammatory agents identified 3D descriptors that could predict binding requirements to the p38 kinase enzyme. neuroquantology.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to pyrazole derivatives to understand the structural requirements for their activity as MALT1 inhibitors and acetylcholinesterase inhibitors. rsc.orgnih.gov These models generate contour maps that highlight regions where modifications to the molecular structure could enhance or diminish biological activity. nih.govnih.gov

Table 2: Statistical Validation of a Sample 3D-QSAR Model for Pyrazole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | SEE (Standard Error of Estimate) | Predictive r² | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.588 | 0.982 | 0.108 | Not specified | rsc.org |

| CoMSIA | 0.586 | 0.974 | 0.129 | Not specified | rsc.org |

Note: This table presents example data from a 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors to demonstrate the statistical validation of such models.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, mimicking the movement of atoms and molecules over time. eurasianjournals.com This technique is invaluable for studying the stability of the ligand-protein complex, exploring the conformational space of pyrazole derivatives, and understanding their dynamic behavior in different environments. eurasianjournals.comeurasianjournals.com

MD simulations are used to validate the binding poses predicted by docking studies. nih.govbohrium.com By simulating the ligand-target complex in a solvated environment for a specific duration (e.g., nanoseconds), researchers can observe the stability of the interactions. bohrium.com Key interactions, like hydrogen bonds identified in docking, are monitored throughout the simulation to see if they are maintained, confirming the stability of the binding mode. nih.gov

These simulations provide insights into the flexibility of both the ligand and the target's active site, which can influence binding affinity. eurasianjournals.com The results can reveal important conformational changes that occur upon ligand binding, which are not captured by rigid docking approaches. nih.gov For pyrazole-containing imide derivatives, MD simulations have been used to explore the most likely binding mode with targets like Hsp90α, a protein implicated in cancer. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, properties, and reactivity of molecules. eurasianjournals.combohrium.com These methods are applied to pyrazole derivatives to understand their fundamental chemical nature, which governs their biological interactions. bohrium.com

DFT calculations can determine the distribution of electron density, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential maps. bohrium.com This information is crucial for understanding how a molecule will interact with its biological target. For example, the regions of negative electrostatic potential on a molecule are likely to interact with positively charged residues in a protein's active site.

These calculations also help in understanding the stability and reactivity of different conformations of the this compound scaffold. nih.gov By analyzing the electronic properties, researchers can rationalize the structure-activity relationships observed experimentally and computationally, guiding the design of new derivatives with improved interaction capabilities. bohrium.comresearchgate.net

In Silico Prediction of Bioactivity and Pharmacological Relevance

One of the most common filters is Lipinski's Rule of Five, which evaluates whether a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov This rule assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on benzodioxole-based pyrazoline derivatives have used these in silico predictions to identify compounds that are potential orally bioavailable agents. benthamdirect.com

Beyond Lipinski's rules, various computational models predict a "drug-likeness score," which is a qualitative assessment of the molecule's similarity to known drugs. biointerfaceresearch.comresearchgate.net ADME prediction tools can also forecast properties like aqueous solubility, blood-brain barrier permeability, and potential interactions with metabolic enzymes, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netjapsonline.com

Table 3: Predicted Drug-Likeness and ADME Properties for a Sample Pyrazole Derivative

| Property | Predicted Value/Status | Guideline |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule |

| LogP | < 5 | Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |

| Lipinski Violations | 0 | Ideal |

| Bioavailability Score | 0.55 | Good |

Note: This table represents typical parameters and ideal values from in silico ADME and drug-likeness predictions for drug candidates. benthamdirect.combiointerfaceresearch.comresearchgate.net

Virtual Screening and Lead Optimization Strategies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. neuroquantology.com This approach allows for the rapid and cost-effective screening of millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Once a "hit" or "lead" compound like this compound is identified, lead optimization strategies are employed to improve its properties. nih.govpatsnap.com This is an iterative process where computational models guide the chemical modification of the lead structure to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com

The insights gained from molecular docking, QSAR, and MD simulations are used to design new analogues. nih.gov For example, if docking studies show a specific pocket in the target's active site is unoccupied, new derivatives can be designed with functional groups that can form favorable interactions in that pocket. QSAR models can then predict the activity of these new designs before they are synthesized. neuroquantology.com This rational, structure-based design approach has been applied to pyrazole derivatives to develop novel inhibitors for various targets, demonstrating the power of computational methods in advancing drug discovery. nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives for 3 1,3 Benzodioxol 5 Yl 1h Pyrazole Chemistry

Rational Design and Generation of Scaffold-Focused Compound Libraries

The rational design of scaffold-focused compound libraries represents a cornerstone of modern medicinal chemistry and drug discovery. This approach leverages a common core structure, such as the 3-(1,3-benzodioxol-5-yl)-1H-pyrazole scaffold, to generate a diverse array of derivatives with modified physicochemical and pharmacological properties. The goal is to systematically explore the chemical space around the core scaffold to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research in this area will likely focus on the strategic diversification of the this compound core. Key positions for modification include the N1 and C4/C5 positions of the pyrazole (B372694) ring, as well as the benzodioxole moiety. The application of parallel synthesis and combinatorial chemistry techniques will be instrumental in the efficient generation of these libraries.

Table 1: Potential Diversification Strategies for this compound Libraries

| Modification Site | Potential Substituents | Desired Outcome |

| Pyrazole N1 | Alkyl chains, aryl groups, heterocyclic rings | Modulate lipophilicity, introduce new binding interactions |

| Pyrazole C4 | Halogens, small alkyl groups | Fine-tune electronic properties and steric hindrance |

| Pyrazole C5 | Various functional groups via cyclocondensation reactions | Explore structure-activity relationships |

| Benzodioxole Ring | Substitution on the aromatic ring | Alter metabolic stability and target engagement |

The design of these libraries will be guided by computational modeling and structure-based drug design principles. By understanding the key interactions of the parent compound with its biological targets, researchers can rationally design new analogs with improved properties.

Development as Chemical Probes for Elucidating Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. These tools are invaluable for elucidating complex biological processes and validating new drug targets. The this compound scaffold, with its potential for diverse functionalization, is an attractive starting point for the development of novel chemical probes.

The development of a chemical probe from this scaffold would involve the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels. These tagged molecules would enable researchers to visualize the subcellular localization of the target, identify binding partners, and study the dynamics of target engagement in living systems. The inherent biological activity of the pyrazole core could be leveraged to design probes that act as inhibitors or activators of specific cellular pathways.

Table 2: Illustrative Examples of Chemical Probes Derived from a Core Scaffold

| Probe Type | Reporter Tag | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays |

| Affinity-Based Probe | Biotin, Desthiobiotin | Target identification, pull-down assays |

| Photo-Affinity Probe | Benzophenone, Aryl azide | Covalent labeling of target proteins |

Future efforts in this domain will focus on designing highly selective and potent probes based on the this compound scaffold to investigate novel biological questions.

Integration with Advanced High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target or cellular phenotype. The integration of HTS with "omics" technologies, such as genomics, proteomics, and metabolomics, provides a powerful platform for discovering new drug leads and understanding their mechanisms of action.

Libraries of this compound derivatives are well-suited for HTS campaigns due to the synthetic tractability of the pyrazole scaffold. Screening these libraries against diverse biological targets could uncover novel activities and starting points for drug development programs.

Following a successful HTS campaign, omics technologies can be employed to elucidate the mechanism of action of hit compounds. For instance, transcriptomic profiling (RNA-seq) can reveal changes in gene expression induced by a compound, while proteomic approaches can identify protein targets and downstream signaling pathways. This integrated approach provides a comprehensive understanding of a compound's biological effects and can guide its further optimization.

Innovations in Radiochemistry for Diagnostic and Research Applications

Radiochemistry plays a crucial role in the development of diagnostic imaging agents and research tools. The labeling of bioactive molecules with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), enables their in vivo visualization and quantification using Positron Emission Tomography (PET). The pyrazole scaffold has been recognized as a valuable platform for the development of PET radiotracers.

The this compound structure presents several opportunities for radiolabeling. The introduction of a suitable leaving group on the benzodioxole ring or at other positions on the molecule would allow for the incorporation of ¹⁸F via nucleophilic substitution. Alternatively, the synthesis of precursors for ¹¹C-methylation could be explored.

Table 3: Potential Radiolabeling Strategies for this compound Derivatives

| Radionuclide | Labeling Strategy | Precursor Requirement | Application |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution | Precursor with a good leaving group (e.g., tosylate, nitro) | PET imaging of target distribution and occupancy |

| Carbon-11 (¹¹C) | ¹¹C-Methylation | Desmethyl precursor | Preclinical and clinical PET studies |

The development of radiolabeled versions of this compound and its optimized derivatives would enable non-invasive studies of their pharmacokinetics and target engagement in living subjects. This would be invaluable for preclinical drug development and could potentially lead to new diagnostic tools for various diseases.

Q & A

Q. How to address solubility limitations in pharmacological formulations?

- Methodology : Use co-solvents (e.g., cyclodextrins, DMSO/PEG mixtures) or nanoemulsions to enhance aqueous solubility. Characterize stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC). Test bioavailability in preclinical models using IV/PO crossover studies .

Data Analysis and Contradictions

Q. How to interpret conflicting results in oligomer toxicity across cell lines?

Q. What statistical approaches are optimal for analyzing dose-response curves in neuroprotection studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.